molecular formula C21H14Cl2N2OS2 B15008551 2-[(E)-({2-[(2,5-dichlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]phenol

2-[(E)-({2-[(2,5-dichlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]phenol

Cat. No.: B15008551
M. Wt: 445.4 g/mol
InChI Key: BNKCJKLWEPYFTA-UHFFFAOYSA-N
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Description

2-[(E)-[(2-{[(2,5-DICHLOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]PHENOL is a complex organic compound known for its diverse applications in scientific research and industry This compound features a benzothiazole core, which is a common scaffold in medicinal chemistry due to its biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(2-{[(2,5-DICHLOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]PHENOL typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the 2,5-Dichlorophenyl Group: This step involves the reaction of the benzothiazole derivative with 2,5-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Schiff Base: The final step is the condensation of the benzothiazole derivative with salicylaldehyde to form the Schiff base, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. It is also studied for its photophysical properties, making it useful in the development of fluorescent probes.

Biology

In biological research, this compound is investigated for its potential as an antimicrobial and anticancer agent. The benzothiazole core is known for its ability to interact with various biological targets, including enzymes and receptors.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential in treating diseases such as cancer and bacterial infections. The presence of the dichlorophenyl group enhances its binding affinity to biological targets.

Industry

In the industrial sector, this compound is used in the synthesis of dyes and pigments due to its chromophoric properties. It is also employed in the development of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-[(E)-[(2-{[(2,5-DICHLOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]PHENOL involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole core can intercalate with DNA, inhibiting the replication of cancer cells. The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-[(2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]PHENOL
  • 2-[(E)-[(2-{[(2,6-DICHLOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]PHENOL

Uniqueness

The unique combination of the 2,5-dichlorophenyl group and the benzothiazole core in 2-[(E)-[(2-{[(2,5-DICHLOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]PHENOL provides distinct chemical and biological properties. This compound exhibits higher binding affinity and specificity towards certain biological targets compared to its analogs, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C21H14Cl2N2OS2

Molecular Weight

445.4 g/mol

IUPAC Name

2-[[2-[(2,5-dichlorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]iminomethyl]phenol

InChI

InChI=1S/C21H14Cl2N2OS2/c22-15-5-7-17(23)14(9-15)12-27-21-25-18-8-6-16(10-20(18)28-21)24-11-13-3-1-2-4-19(13)26/h1-11,26H,12H2

InChI Key

BNKCJKLWEPYFTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC3=C(C=C2)N=C(S3)SCC4=C(C=CC(=C4)Cl)Cl)O

Origin of Product

United States

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